molecular formula C9H14O4 B1453120 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 54378-87-9

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B1453120
CAS No.: 54378-87-9
M. Wt: 186.2 g/mol
InChI Key: SMIYHPHDBDKZTR-UHFFFAOYSA-N
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Description

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the family of cyclopentanedicarboxylic acid esters. It has the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its cyclopentane ring structure with two carboxylic acid groups, one of which is esterified with an ethyl group.

Scientific Research Applications

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid can be synthesized through the carbethoxylation of cyclopentanecarboxylic acid with ethyl chloroformate in the presence of lithium diisopropylamide (LDA). This reaction yields monoethyl cyclopentane-1,1-dicarboxylate . The reaction conditions typically involve low temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanedicarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentanedicarboxylic acid.

    Reduction: Cyclopentanedicarboxylic acid monoethyl alcohol.

    Substitution: Various substituted cyclopentanedicarboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid, which can then participate in further biochemical reactions. The cyclopentane ring structure provides stability and rigidity, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Cyclopropanedicarboxylic acid monoethyl ester: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.

    1,1-Cyclopentanedicarboxylic acid monomethyl ester: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific ring structure and ester group, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various research and industrial applications.

Properties

IUPAC Name

1-ethoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIYHPHDBDKZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 1,1-cyclopentane dicarboxylate (2.5 g, 11.68 mol) in EtOH (10 ml) was added dropwise a solution of KOH (654 mg, 11.68 mmol) in EtOH (10 ml) over 1/2 hour. The resulting mixture was stirred at room temperature for 96 hr, concentrated under vacuum, and partitioned between H2O and EtOAc. The aqueous layer was acidified with concentrated HCl and extracted with EtOAc. The EtOAc extracts were washed (brine), dried (Na2SO4), filtered, and concentrated under vacuum to give the product (1.73 g) as a clear oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
654 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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